3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride
Brand Name: Vulcanchem
CAS No.: 1160260-72-9
VCID: VC2667373
InChI: InChI=1S/C15H10ClF3O2/c16-14(20)11-4-2-6-13(8-11)21-9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2
SMILES: C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C(=O)Cl
Molecular Formula: C15H10ClF3O2
Molecular Weight: 314.68 g/mol

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride

CAS No.: 1160260-72-9

Cat. No.: VC2667373

Molecular Formula: C15H10ClF3O2

Molecular Weight: 314.68 g/mol

* For research use only. Not for human or veterinary use.

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride - 1160260-72-9

Specification

CAS No. 1160260-72-9
Molecular Formula C15H10ClF3O2
Molecular Weight 314.68 g/mol
IUPAC Name 3-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride
Standard InChI InChI=1S/C15H10ClF3O2/c16-14(20)11-4-2-6-13(8-11)21-9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2
Standard InChI Key BJYYNUJDVWTSKM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C(=O)Cl
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C(=O)Cl

Introduction

Physical and Chemical Properties

The physical and chemical properties of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride play a crucial role in understanding its behavior in various chemical environments and determining its potential applications. The compound exhibits distinct characteristics that are summarized in the following comprehensive data table:

PropertyValueReference
CAS Number1160260-72-9
Molecular FormulaC₁₅H₁₀ClF₃O₂
Molecular Weight314.69 g/mol
IUPAC Name3-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride
Standard InChIInChI=1S/C15H10ClF3O2/c16-14(20)12-6-1-2-7-13(12)21-9-10-4-3-5-11(8-10)15(17,18)19/h1-8H,9H2
Standard InChIKeyAFHGTRVWGPOFLP-UHFFFAOYSA-N
SMILESO=C(Cl)C1=CC=CC(OCC2=CC=CC(C(F)(F)F)=C2)=C1
MDL NumberMFCD12198032
Physical StatePresumed solid at room temperature
Hazard ClassificationPresumed irritant (based on similar compounds)

The compound features a trifluoromethyl group (CF₃) attached to a benzene ring, which is connected via a methylene oxygen bridge to another benzene ring bearing a benzoyl chloride group. This structural arrangement results in distinctive chemical properties:

  • The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are advantageous properties in pharmaceutical applications.

  • The benzoyl chloride moiety is highly reactive toward nucleophiles, making the compound useful for various coupling reactions and functionalization processes.

  • The ether linkage provides conformational flexibility to the molecule, potentially influencing its reactivity and binding properties in biological systems.

Comparison with Structurally Related Compounds

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride belongs to a family of structurally related compounds that differ in the position of substituents or in the nature of the functional groups. Comparing these compounds provides valuable insights into structure-property relationships and potential applications.

Positional Isomers

The compound has two key positional isomers that differ in the location of the oxy-benzoyl chloride moiety:

  • 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride (CAS: 1160260-62-7): This ortho-substituted isomer may exhibit different reactivity due to potential intramolecular interactions between the ether oxygen and the benzoyl chloride group .

  • 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride (CAS: 632366-17-7): The para-substituted isomer would likely have different electronic properties and potentially different reactivity patterns .

These positional variations can significantly influence the compounds' properties, including solubility, reactivity, and potential biological activity.

Structural Analogs

Several structural analogs with additional substituents or modified functional groups include:

  • 3-ethoxy-4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride (CAS: 1160260-50-3): This compound contains an additional ethoxy group, which may alter its electronic properties and lipophilicity .

  • 3-(Trifluoromethyl)benzoyl chloride (CAS: 2251-65-2): A simpler analog lacking the ether linkage and second benzene ring, this compound serves as a more basic building block in trifluoromethylated compound synthesis .

The comparison of these compounds allows researchers to better understand how structural modifications influence chemical reactivity, physical properties, and potential applications.

Research Findings and Future Directions

Current Research Focus

The current research focus on trifluoromethylated compounds like 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride includes:

  • Development of methodology for the incorporation of CF₃ groups into organic motifs, which has seen enormous growth in the last decade due to the enhanced properties these groups confer.

  • Exploration of diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents for the construction of C–CF₃ bonds via C–H/X bond functionalization.

  • Investigation of the effects of trifluoromethyl groups on lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides, which are critical considerations in pharmaceutical development.

Future Research Directions

Future research directions for 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride may include:

  • Detailed exploration of its synthetic utility in the preparation of complex molecules, particularly those with potential pharmaceutical applications.

  • Investigation of its potential as a building block for the synthesis of fluorinated materials with applications in materials science.

  • Structure-activity relationship studies to determine how derivatives of this compound interact with biological targets.

  • Development of more efficient and environmentally friendly synthetic routes for its preparation and functionalization.

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